KC7f2

概要

説明

KC7F2は、低酸素誘導因子-1経路の強力な阻害剤であり、抗癌剤としての可能性を示しています。 低酸素レベルに対する細胞応答における重要な調節因子である低酸素誘導因子-1アルファタンパク質の合成を阻害する能力で知られています .

科学的研究の応用

KC7F2は、化学、生物学、医学の分野で、特に幅広い科学研究への応用があります。 低酸素誘導因子-1経路とその癌生物学における役割を研究するためのツール化合物として使用されます . さらに、this compoundは、網膜新生血管形成を阻害する可能性があるため、早産児網膜症などの眼疾患の治療に有望な候補となっています .

作用機序

KC7F2は、低酸素誘導因子-1アルファタンパク質の合成をダウンレギュレートすることにより、その効果を発揮します。 これは、低酸素誘導因子-1アルファタンパク質合成の主要な調節因子である真核生物翻訳開始因子4E結合タンパク質1とp70 S6キナーゼのリン酸化を抑制することによって達成されます . 低酸素誘導因子-1経路を阻害することにより、this compoundは癌細胞の生存と腫瘍増殖に関与する遺伝子の発現を低下させることができます .

生化学分析

Biochemical Properties

KC7f2 plays a significant role in biochemical reactions, particularly in the regulation of HIF-1α protein synthesis . It interacts with key regulators of HIF-1α protein synthesis, including the eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the activation of HIF-target genes such as carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), endothelin 1, and enolase 1 . It also exhibits enhanced cytotoxicity under hypoxic conditions .

Molecular Mechanism

The molecular mechanism of this compound involves the down-regulation of HIF-1α protein synthesis . It does not accelerate HIF-1α degradation but inhibits its protein synthesis at the translation level . This effect is accompanied by the suppression of the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .

Temporal Effects in Laboratory Settings

It has been observed that this compound markedly inhibits HIF-mediated transcription in cells derived from different tumor types, including glioma, breast, and prostate cancers .

Dosage Effects in Animal Models

It has been reported that this compound treatment (10 mg/kg/d) in oxygen-induced retinopathy (OIR) mice significantly attenuated pathological neovascularization .

Metabolic Pathways

This compound is involved in the metabolic pathways that regulate the synthesis of HIF-1α . It interacts with enzymes and cofactors that control the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .

準備方法

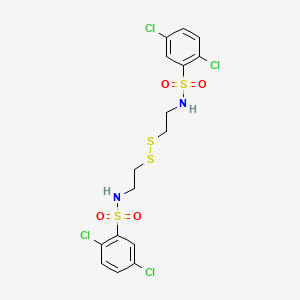

合成経路と反応条件: KC7F2の合成には、シスタミンと2,5-ジクロロベンゼンスルホニルクロリドを特定の条件下で反応させることが含まれます。 反応は通常、ジメチルスルホキシドなどの有機溶媒中で、反応を促進するために塩基を加えて行われます .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、反応条件を慎重に制御して、最終製品の収率と純度を高く保つ必要があります。 その後、再結晶またはクロマトグラフィーなどの技術を使用して、化合物を精製します .

化学反応の分析

反応の種類: KC7F2は、反応性のスルホニルクロリド基の存在により、主に置換反応を起こします。 特定の条件下では、還元反応にも参加することができます .

一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、トリエチルアミンなどの塩基と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、ジメチルスルホキシドまたはアセトニトリルなどの有機溶媒中で行われます .

主な生成物: this compoundの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、還元反応はシスタミン誘導体の生成につながる可能性があり、一方、置換反応はさまざまなスルホンアミド化合物を生成する可能性があります .

類似化合物との比較

KC7F2は、PX-12や103D5Rなどの他の低酸素誘導因子-1アルファ阻害剤に似ています。 this compoundは、低酸素誘導因子-1アルファメッセンジャーRNAの転写や低酸素誘導因子-1アルファタンパク質の安定性に影響を与えることなく、低酸素誘導因子-1アルファタンパク質合成を選択的に阻害する能力において独自です . この選択的阻害により、this compoundは、低酸素誘導因子-1経路とその癌生物学における役割を研究するための貴重なツールとなっています .

類似化合物のリスト:- PX-12

- 103D5R

- トポイソメラーゼI阻害剤

- Hsp90分子シャペロン阻害剤

- 微小管阻害剤

- ヒストン脱アセチル化酵素阻害剤

- シグナル伝達キナーゼ阻害剤

- 成長因子受容体阻害剤

生物活性

KC7F2 is a novel small molecule identified as a potent inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in tumor biology, particularly in the context of solid tumors that experience hypoxia. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and potential therapeutic applications.

This compound primarily exerts its biological effects by down-regulating HIF-1α protein synthesis. It achieves this through several mechanisms:

- Inhibition of HIF-1α Translation : this compound reduces the phosphorylation of key regulatory proteins involved in HIF-1α synthesis, such as eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase. This inhibition leads to decreased levels of HIF-1α under hypoxic conditions .

- Blocking HIF Target Gene Activation : The compound prevents the activation of various HIF-target genes, including carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), endothelin 1, and enolase 1. These genes are crucial for tumor survival and angiogenesis .

Biological Activity in Cancer Models

This compound has been tested across several cancer types, demonstrating significant anti-cancer activity:

In Vitro Studies

- Cytotoxicity : In cell lines derived from glioma, breast, and prostate cancers, this compound showed enhanced cytotoxicity particularly under hypoxic conditions. It inhibited HIF-mediated transcription effectively .

- Endothelial Cell Proliferation : In human umbilical vein endothelial cells (HUVEC), this compound inhibited VEGF-induced proliferation and migration, suggesting its potential as an anti-angiogenic agent. The compound significantly reduced tube formation in these cells .

In Vivo Studies

- Tumor Growth Inhibition : In animal models, this compound has been shown to suppress tumor growth by inhibiting the HIF-1α/VEGF signaling pathway. This was evidenced by reduced Ki67 expression in neovascular areas within tumors treated with this compound .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

特性

IUPAC Name |

2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQLACDIZMLXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl4N2O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927822-86-4 | |

| Record name | KC7f2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927822864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 927822-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KC7F2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94C2DMM81L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of KC7F2?

A1: this compound acts by inhibiting the translation of HIF-1α, a transcription factor that plays a crucial role in the cellular response to low oxygen levels. [] This inhibition disrupts the HIF-1 pathway, affecting the expression of various genes involved in angiogenesis, metabolism, and cell survival. [, ]

Q2: How does this compound affect the HIF-1α protein synthesis?

A2: this compound suppresses the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase. These proteins are key regulators of HIF-1α protein synthesis. []

Q3: What are the downstream effects of this compound's inhibition of the HIF-1 pathway?

A3: this compound's inhibition of HIF-1α leads to a decrease in the expression of HIF-target genes, including:

- Angiogenesis: Vascular Endothelial Growth Factor A (VEGF) [, , , , ], Endothelin 1 []

- Extracellular Matrix Remodeling: Matrix Metalloproteinase 2 (MMP2) []

- Metabolism: Carbonic Anhydrase IX, Enolase 1, Glucose Transporter-1 (GLUT1) [, ]

Q4: Can you provide specific examples of this compound's impact on different cell types?

A4: this compound has demonstrated efficacy in various in vitro and in vivo models:

- Cancer Cells: Inhibited HIF-mediated transcription in glioma, breast, and prostate cancer cells, exhibiting enhanced cytotoxicity under hypoxia. []

- Endothelial Cells: Suppressed Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). []

- Microglia: Attenuated lipopolysaccharide-induced inflammation by inhibiting the HIF-1α-mediated metabolic reprogramming pathway in BV-2 microglial cells. []

- Chondrocytes: Alleviated apoptosis by upregulating HIF-1α-mediated mitophagy. []

Q5: Does this compound affect HIF-1α protein degradation?

A5: Current research primarily focuses on this compound's role in inhibiting HIF-1α protein synthesis. Further investigation is required to determine its impact on HIF-1α protein degradation.

Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A6: The available research primarily focuses on this compound's biological activity and mechanisms. Information about its material compatibility, stability under various conditions, and potential formulation strategies to improve its stability, solubility, or bioavailability is limited. Further research is needed in this area.

Q7: Does this compound exhibit any catalytic properties?

A7: The current research primarily focuses on this compound as an inhibitor of HIF-1α translation, not as a catalyst. There is no mention of this compound possessing catalytic properties or being used in catalytic applications.

Q8: Have computational methods been applied to study this compound?

A8: While computational chemistry and modeling techniques like simulations, calculations, and QSAR models could offer valuable insights into this compound's properties and potential modifications, the available research does not mention such studies.

Q9: What is the structure-activity relationship (SAR) of this compound?

A9: Information regarding the SAR of this compound and the impact of structural modifications on its activity, potency, and selectivity is currently unavailable in the provided research.

Q10: What preclinical studies have been conducted on this compound?

A10: this compound has been evaluated in various preclinical models, including:

- Oxygen-Induced Retinopathy (OIR) models: this compound effectively inhibited retinal neovascularization in both mouse and rat models. []

- Silica-Induced Pulmonary Fibrosis model: this compound attenuated pulmonary fibrosis in a mouse model. []

- Aortic Dissection model: this compound ameliorated the deleterious effects of intermittent hypoxia exposure in a mouse model of aortic dissection. []

- Myocardial Ischemia and Reperfusion Injury model: Ginsenoside Rg1, which activates HIF-1α, and this compound, which inhibits it, were used to study the effects of HIF-1α activation on myocardial I/R in a diabetic rat model. []

- Postoperative Peritoneal Adhesion (PPA) rodent models: Ligustrazine nanoparticles, which prevent PPA formation, were studied in PPA rodent models. This compound was used to confirm that ligustrazine suppresses hypoxia-induced PMC functions by inhibiting HIF-1α. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。